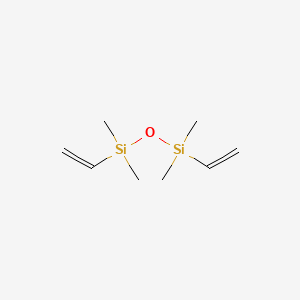

1,3-Divinyltetramethyldisiloxane

概要

説明

1,3-Divinyltetramethyldisiloxane is an organosilicon compound with the chemical formula C8H18OSi2. It is a colorless liquid that is employed as a ligand in organometallic chemistry and as a homogeneous catalyst . This compound is also known for its use in hydrosilylation reactions, where it acts as a vinyl donor .

準備方法

1,3-Divinyltetramethyldisiloxane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . This method involves the reaction of vinyldimethylmethoxysilane with water, resulting in the formation of this compound and methanol as a byproduct. Industrial production methods often utilize this hydrolysis process due to its efficiency and cost-effectiveness .

化学反応の分析

1,3-Divinyltetramethyldisiloxane undergoes various types of chemical reactions, including:

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.

Cross-Coupling Reactions: It acts as a potential vinyl donor in cross-coupling reactions, which are used to form carbon-carbon bonds.

Copolymerization: It is involved in the copolymerization reaction with aromatic ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in hydrosilylation, the product is typically a silicon-containing compound with a new Si-C bond .

科学的研究の応用

Key Applications

-

Polymer Synthesis

- Crosslinking Agent : VMSO is utilized as a crosslinking agent in the synthesis of polysiloxane elastomers. It modifies the mechanical properties and thermal stability of the resulting polymers. For instance, it has been used to enhance the electrochemical properties of Li-rich layered oxide cathodes in lithium-ion batteries by improving their structural integrity and conductivity .

- Blocking Agent : In the synthesis of polydimethylsiloxanes, VMSO serves as a blocking agent, which helps control the molecular weight and distribution of the polymers produced .

-

Chemical Reactions

- Vinyl Donor in Cross-Coupling Reactions : VMSO acts as a vinyl donor in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This property is crucial for synthesizing complex organic molecules used in pharmaceuticals and advanced materials .

- Hydrosilylation Reactions : It is involved in hydrosilylation reactions that produce organic-inorganic hybrid gels, enhancing their mechanical and thermal properties .

- Optoelectronic Applications

Case Study 1: Enhancement of Polysiloxane Resins

A study investigated the effect of phenyl side-chain content on the refractive index of polysiloxane resin modified with VMSO. The results indicated that varying the phenyl content significantly influenced optical properties, making these materials suitable for optical applications .

Case Study 2: Lithium-Ion Battery Cathodes

Research demonstrated that adding VMSO to Li-rich Mn-based layered oxide cathodes resulted in improved electrochemical performance. The study highlighted how VMSO enhances structural stability during battery cycling, leading to better capacity retention .

Data Tables

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a crosslinking agent to enhance mechanical properties |

| Chemical Reactions | Acts as a vinyl donor in cross-coupling reactions |

| Optoelectronic Devices | Incorporated into metallopolymers for improved optical performance |

作用機序

The mechanism of action of 1,3-divinyltetramethyldisiloxane primarily involves its role as a ligand and catalyst. In hydrosilylation reactions, it facilitates the addition of silicon-hydrogen bonds across carbon-carbon double bonds, resulting in the formation of new Si-C bonds . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

類似化合物との比較

1,3-Divinyltetramethyldisiloxane can be compared with other similar compounds, such as:

1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has a similar structure but contains phenyl groups instead of vinyl groups.

1,2-Dichlorotetramethyldisilane: This compound contains chlorine atoms instead of vinyl groups and is used in different types of reactions.

1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar silicon-oxygen backbone but contains chlorine atoms instead of vinyl groups.

The uniqueness of this compound lies in its vinyl groups, which make it a versatile ligand and catalyst in various chemical reactions.

生物活性

1,3-Divinyltetramethyldisiloxane (DVTMD) is an organosilicon compound with significant applications in polymer chemistry and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H18OSi2

- Molecular Weight : 202.43 g/mol

- CAS Number : 68083-19-2

DVTMD is a colorless liquid that serves as a ligand in organometallic chemistry and acts as a catalyst in various chemical reactions. Its unique structure enables it to participate in significant biochemical processes.

This compound primarily functions as a vinyl donor in cross-coupling reactions. Its biological activity can be summarized as follows:

- Polymerization Reactions : DVTMD is involved in the synthesis of silicon-based polymers, facilitating cross-linking and enhancing material properties. It acts through binding interactions with biomolecules during polymerization processes .

- Antibacterial Applications : Recent studies have explored DVTMD's potential in synthesizing antibacterial diblock copolymers. These materials exhibit enhanced efficacy against bacterial strains, suggesting that DVTMD could play a role in developing antimicrobial agents .

Synthesis and Characterization

DVTMD can be synthesized through the hydrolysis of vinyldimethylmethoxysilane. Characterization techniques such as NMR and IR spectroscopy are commonly used to confirm its structure and analyze its properties .

Case Studies

- Modification of Polysiloxane Resins : A study by Ramli et al. (2015) utilized DVTMD as a terminating agent to modify polysiloxane resin properties, enhancing their refractive index .

- Electrochemical Properties : Huang et al. (2023) demonstrated that the addition of DVTMD improved the electrochemical properties of lithium-rich layered oxide cathodes, indicating its potential application in energy storage systems .

- Hydrosilylation Reactions : The compound is also known for its role in hydrosilylation reactions, particularly when used in platinum-DVTMD complexes (Karstedt's catalyst), which facilitate the copolymerization of α,ω-dienes .

Stability and Degradation

DVTMD is moisture-sensitive and incompatible with strong oxidizing agents, which can affect its stability in biological applications. Understanding these properties is crucial for its effective use in biochemical reactions.

Environmental Influence

The biological activity of DVTMD can be influenced by environmental factors such as temperature and humidity. These factors play a significant role in its effectiveness during polymerization reactions and other applications.

Applications

The diverse applications of this compound include:

- Polymer Chemistry : Used as a ligand and catalyst for synthesizing various polymers.

- Biomedical Engineering : Potential use in creating antibacterial materials.

- Energy Storage : Enhancing the performance of battery materials.

特性

IUPAC Name |

ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITPLIXHRASDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27120-35-0 | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27120-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7038810 | |

| Record name | Divinyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Divinyltetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2627-95-4, 68083-19-2 | |

| Record name | 1,3-Divinyltetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068083192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divinyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyl-1,3-divinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ4D71ZQF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Divinyltetramethyldisiloxane?

A1: Its molecular formula is C8H18OSi2, and its molecular weight is 202.43 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ a combination of spectroscopic techniques, including 1H NMR, 13C NMR, 29Si NMR, and IR spectroscopy, to confirm the structure and analyze the composition of this compound. [, , , ]

Q3: What is the most prominent application of platinum-1,3-Divinyltetramethyldisiloxane complexes?

A3: Platinum-1,3-Divinyltetramethyldisiloxane complexes, often referred to as Karstedt's catalyst, are widely recognized for their exceptional catalytic activity in hydrosilylation reactions. [, , , , , ]

Q4: How do these platinum complexes interact with alkenes or alkynes during hydrosilylation?

A4: While the exact mechanism is still under investigation, research suggests a dynamic interplay where the this compound ligand can temporarily dissociate from the platinum center, creating a vacant site for the alkene or alkyne to coordinate. This coordination facilitates the addition of a silicon-hydrogen bond across the carbon-carbon double or triple bond, forming a new silicon-carbon bond. [, , , ]

Q5: Can you provide examples of polymers synthesized using platinum-1,3-Divinyltetramethyldisiloxane catalyzed hydrosilylation?

A5: Researchers have successfully synthesized a variety of polymers, including:

- Poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] (PTMDSE) through the reaction of this compound with 1,3-dihydridotetramethyldisiloxane. [, , ]

- Poly(methyldecylsiloxane) by hydrosilylating poly(methylhydrosiloxane) with 1-decene. []

- Silphenylene-containing polysiloxanes for enhanced hydrophobicity and water vapor barrier properties. []

Q6: Beyond hydrosilylation, are there other reactions catalyzed by platinum-1,3-Divinyltetramethyldisiloxane complexes?

A6: Yes, they have shown promising catalytic activity in:

- Diboration and hydroboration of alkenes and alkynes. []

- Cyclopropanation of alkenyl silanes by diazoalkanes. []

- Ring-opening polymerization of silacyclobutanes. []

Q7: In what solvents is this compound typically soluble?

A7: this compound readily dissolves in a range of organic solvents, including ether, hexane, toluene, xylene, and vinyl-terminated poly(dimethylsiloxane). []

Q8: How does the choice of solvent affect the stability of platinum-1,3-Divinyltetramethyldisiloxane complexes?

A8: Research indicates that storing these complexes in vinyl-terminated poly(dimethylsiloxane) solutions enhances their long-term stability. [, ]

Q9: What happens to the platinum-1,3-Divinyltetramethyldisiloxane complex during hydrosilylation reactions?

A9: It exists as a dynamic mixture of tris(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)diplatinum and bis(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)platinum. Interestingly, a single species is observed when the complex is dissolved in vinyl-terminated poly(dimethylsiloxane). []

Q10: What challenges arise from the use of platinum-1,3-Divinyltetramethyldisiloxane complexes in hydrosilylation polymerization?

A10: While highly effective, these catalysts can sometimes promote undesired side reactions, such as the isomerization of terminal alkenes to less reactive internal alkenes, potentially limiting the achievable molecular weight of the polymers. []

Q11: What analytical methods are used to monitor the kinetics of hydrosilylation reactions catalyzed by platinum-1,3-Divinyltetramethyldisiloxane complexes?

A11: Researchers often employ quantitative infrared spectroscopy, specifically monitoring the decrease in the intensity of the Si-H absorption bands, to track the progress of the hydrosilylation reaction and determine kinetic parameters. []

Q12: Have there been any studies exploring the use of this compound in the development of organic field-effect transistors (OFETs)?

A13: Yes, researchers have investigated its use as a component in the gate dielectric layer of OFETs. One study successfully fabricated a bottom-gate C60-fullerene based n-channel OFET using this compound-bis(benzocyclobutene) as the organic dielectric. This research highlights the potential of this compound in organic electronics. []

Q13: Are there any environmental concerns regarding the use and disposal of platinum-1,3-Divinyltetramethyldisiloxane complexes?

A14: As with many platinum-containing compounds, responsible handling and disposal practices are crucial to minimize potential environmental impact. Research has explored methods for the efficient collection and recovery of platinum from these catalysts to address these concerns. One promising strategy involves ligand exchange with water-soluble alkynols, inducing the assembly of platinum nanoparticles into larger, easily recoverable particles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。